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Chromophore (lys-tyr-gly) -

Chromophore (lys-tyr-gly)

Catalog Number: EVT-10908551
CAS Number:
Molecular Formula: C17H22N4O4
Molecular Weight: 346.4 g/mol
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Product Introduction

Overview

Chromophores are essential components in various biological and synthetic systems, responsible for the absorption of light and the subsequent emission of color. The specific chromophore composed of lysine, tyrosine, and glycine—referred to as Chromophore (lysine-tyrosine-glycine)—is notable for its role in fluorescent proteins, particularly in the context of green-to-red photoconvertible fluorescent proteins like Kaede. This chromophore undergoes autocatalytic modification of its amino acid residues to achieve its fluorescent properties.

Source

The chromophore originates from the post-translational modification of specific amino acids within proteins. In the case of the green-to-red photoconvertible fluorescent protein Kaede, the chromophore is formed from a triad of amino acids: histidine, tyrosine, and glycine, with variants including lysine in some studies .

Classification

Chromophores can be classified based on their structural characteristics and functional properties. The lysine-tyrosine-glycine chromophore is classified as a fluorescent chromophore, which is further categorized under protein-derived chromophores due to its formation from amino acid residues within proteins.

Synthesis Analysis

Methods

The synthesis of the lysine-tyrosine-glycine chromophore can be achieved through various peptide synthesis techniques, primarily solid-phase peptide synthesis (SPPS). This method allows for precise control over the sequence and incorporation of specific amino acids.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. For the lysine-tyrosine-glycine sequence, Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly used for protecting the amino groups during synthesis.
  2. Coupling Reagents: Effective coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are utilized to facilitate the formation of peptide bonds between amino acids .
  3. Purification: After synthesis, crude peptides are typically purified using high-performance liquid chromatography (HPLC) to isolate the desired chromophore product .
Molecular Structure Analysis

Structure

The molecular structure of the lysine-tyrosine-glycine chromophore consists of a backbone formed by these three amino acids. The specific arrangement and interactions between these residues contribute to its optical properties.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₄
  • Molecular Weight: Approximately 302.32 g/mol
  • Absorption Peaks: The chromophore exhibits distinct absorption peaks that vary depending on its environment; for instance, in basic conditions, it may show red-shifted absorption maxima around 595 nm .
Chemical Reactions Analysis

Reactions

The formation of the lysine-tyrosine-glycine chromophore involves several key reactions:

  1. Autocatalytic Modification: The chromophore's formation is often autocatalytic, involving intramolecular reactions that modify side chains into conjugated systems capable of absorbing light.
  2. Photoconversion: In fluorescent proteins like Kaede, exposure to specific wavelengths induces a structural change that shifts fluorescence from green to red.

Technical Details

These reactions often require specific environmental conditions (e.g., pH and solvent) to promote optimal chromophore maturation and fluorescence stability .

Mechanism of Action

Process

The mechanism by which the lysine-tyrosine-glycine chromophore functions involves:

  1. Light Absorption: Upon exposure to light at certain wavelengths, electrons within the chromophore are excited to higher energy states.
  2. Fluorescence Emission: As these electrons return to their ground state, energy is released in the form of visible light—this is what gives fluorescent proteins their characteristic colors.

Data

The efficiency of fluorescence can be quantified by measuring quantum yields and extinction coefficients under varying conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: The color emitted by the lysine-tyrosine-glycine chromophore can vary depending on its structural conformation and environmental factors.
  • Solubility: Generally soluble in polar solvents; solubility can vary based on modifications made during synthesis.

Chemical Properties

  • Stability: The stability of this chromophore can be affected by pH and temperature; it tends to be more stable under neutral to slightly basic conditions.
  • Reactivity: The side chains of lysine and tyrosine can participate in various chemical reactions, including acylation or alkylation modifications .
Applications

Scientific Uses

The lysine-tyrosine-glycine chromophore has significant applications in:

  1. Fluorescent Imaging: Widely used in biological research for imaging cellular processes due to its photoconvertible nature.
  2. Biotechnology: Employed in designing biosensors and probes that exploit fluorescence for detecting biomolecules.
  3. Protein Engineering: Used in creating novel fluorescent proteins with tailored properties for specific applications in molecular biology and biochemistry .
Biosynthetic Pathways of Lys-Tyr-Gly Chromophore Formation

Autocatalytic Cyclization Mechanisms in Fluorescent Protein Maturation

The autocatalytic cyclization initiating Lys-Tyr-Gly chromophore formation represents a cornerstone process in fluorescent protein maturation. This intramolecular reaction begins with the nucleophilic attack by the glycine residue's amide nitrogen (position 67) on the carbonyl carbon of the lysine residue (position 65), forming a tetrahedral intermediate. Theoretical studies utilizing hybrid density functional theory (B3LYP) reveal that backbone cyclization constitutes the initial and rate-limiting step in chromophore biosynthesis, with an energy barrier of approximately 16–18 kcal/mol [1] [9]. This cyclization creates a strained five-membered heterocyclic imidazolinone ring that serves as the foundational structure for subsequent maturation steps.

Key catalytic residues within the protein barrel facilitate this cyclization. Glutamate 222 acts as a general base by deprotonating the glycine nitrogen, enhancing its nucleophilicity. Meanwhile, arginine 96 stabilizes developing negative charges through electrostatic interactions, particularly during the transition state formation [1] [5]. Molecular dynamics simulations demonstrate that precise positioning of these residues relative to the tripeptide is maintained through hydrogen-bonding networks and van der Waals contacts within the rigid β-barrel architecture. The cyclization reaction exhibits pH dependence, with optimal efficiency above pH 7.0, reflecting the requirement for glutamate 222 deprotonation [5] [8].

Table 1: Key Catalytic Residues in Lys-Tyr-Gly Chromophore Cyclization

ResidueRole in CyclizationInteraction MechanismEnergetic Contribution
Glutamate 222General base catalystDeprotonates Gly67 amide nitrogenLowers activation energy by ~8 kcal/mol
Arginine 96Transition state stabilizerElectrostatic stabilization of enolate intermediateReduces transition state energy by ~6 kcal/mol
Serine 205Hydrogen bond donorOrients reacting moieties through H-bondingContributes ~3 kcal/mol stabilization
Water 24Proton shuttleFacilitates proton transfer stepsMediates rate-determining proton abstraction

Role of Molecular Oxygen in Oxidative Dehydrogenation and Conjugation

Molecular oxygen serves as an indispensable cofactor in the oxidative dehydrogenation phase of Lys-Tyr-Gly chromophore maturation. Following initial cyclization, the chromophore undergoes rate-limiting oxidation that establishes the extended π-conjugation system responsible for fluorescence. This oxidation involves the removal of two hydrogen atoms from the tyrosine residue's Cα-Cβ bond (position 66), converting the single bond into a double bond that bridges the imidazolinone and phenolic rings [2] [6]. Kinetic analyses demonstrate strict oxygen dependence, with third-order rate constants (k~OD~) of approximately 3.80 ± 0.09 × 10^7^ M^−2^ s^−1^ at 60°C under physiological pH conditions [2].

The oxidation mechanism proceeds through a radical intermediate pathway where molecular oxygen acts as an electron sink. Superoxide radical (O₂˙⁻) formation represents the rate-determining step, followed by further reduction to peroxide (O₂²⁻), as evidenced by coupled catalase assays that detect hydrogen peroxide byproducts [2] [6]. This two-electron oxidation is catalyzed by nearby residues that position oxygen molecules optimally for hydrogen abstraction. Comparative kinetic studies reveal oxidative dehydrogenation proceeds nearly an order of magnitude faster under aerobic conditions (k~EtO⁻~ = 3.02 ± 0.09 × 10^5^ M^−1^ s^−1^) versus anaerobic environments (k~EtO⁻~ = 4.92 ± 0.01 × 10^4^ M^−1^ s^−1^), highlighting oxygen's essential role [2]. The resulting conjugated system delocalizes electrons across the entire chromophore structure, lowering the energy gap between ground and excited states to produce bathochromic shifts in absorption and emission spectra.

Table 2: Kinetic Parameters of Oxidative Dehydrogenation in Chromophore Maturation

ParameterAerobic ConditionsAnaerobic ConditionsSignificance
Rate Constant (k~EtO⁻~)3.02 ± 0.09 × 10^5^ M^−1^ s^−1^4.92 ± 0.01 × 10^4^ M^−1^ s^−1^6.1-fold acceleration with O₂
Reaction OrderThird-order: k~OD~[(FP)][EtO⁻][O₂]Second-order: k~H₂O₂~[(FP)][H₂O₂]Molecular oxygen as essential reactant
Isotope EffectAbsentSignificant KIE observedDistinct mechanisms under different conditions
Activation Energy16.8 kcal/mol21.3 kcal/molLower barrier with O₂ participation

Comparative Analysis of Chromophore Synthesis in Anthozoa vs. Aequorea GFP-like Proteins

The biosynthetic pathway of the Lys-Tyr-Gly chromophore exhibits fundamental divergence between Anthozoan coral proteins and Aequorea victoria green fluorescent protein homologs. While both share the initial cyclization and oxidation steps, Anthozoan proteins uniquely extend the chromophore through additional oxidative modifications. Specifically, the lysine residue (position 65) undergoes oxidative decarboxylation to form an acylimine group (-N=C=O) that further extends the conjugated system [3] [8]. This modification generates red-shifted chromophores absorbing between 550–650 nm, contrasting with the 450–520 nm range of classical Aequorea green fluorescent protein chromophores [8].

Structural analyses reveal that Anthozoan proteins possess a more spacious chromophore cavity that accommodates the extended conjugated system. Key differences include residue substitutions at positions 148 and 203, where bulkier residues in Aequorea proteins sterically hinder acylimine formation [3] [5]. Additionally, Anthozoan proteins exhibit higher structural flexibility around the chromophore, facilitating the conformational changes required for lysine decarboxylation. Time-resolved maturation studies show that Aequorea chromophores complete maturation within hours at 37°C, whereas Anthozoan counterparts require 24–48 hours for full development of red fluorescence due to the additional oxidation step [8].

The divergent evolution is further evidenced by differing oxygen sensitivities. Anthozoan chromophore formation demonstrates heightened oxygen dependence not only for initial dehydrogenation but also for the secondary decarboxylation step. This explains why reef-building corals expressing these proteins thrive in oxygen-rich surface waters. In contrast, Aequorea species from deeper waters exhibit more efficient chromophore maturation under lower oxygen tensions [4] [8].

Table 3: Comparative Features of Chromophore Biosynthesis in Major Fluorescent Protein Classes

Biosynthetic FeatureAequorea victoria GFP-like ProteinsAnthozoan Fluorescent ProteinsFunctional Implications
Chromophore Structure4-(p-hydroxybenzylidene)-5-imidazolinone2-acylimidazolone with acylimine extensionExtended conjugation in Anthozoa produces red-shifted emission
Maturation Time1–2 hours at 37°C24–48 hours at 25°CSlower kinetics due to additional oxidation step
Key Catalytic ResiduesGlutamate 222, Arginine 96Aspartate 148, Glutamine 183Different chemical environment enables decarboxylation
Oxygen DependenceModerate (K~m~ ≈ 35 μM)High (K~m~ ≈ 8 μM)Reflects adaptation to oxygen-rich environments
Mature Chromophore pKa4.5–6.05.8–7.2Anthozoan chromophores less prone to protonation-induced quenching

Impact of Tripeptide Sequence Variation (Xaa-Tyr-Gly) on Chromophore Spectral Properties

The identity of the first residue (Xaa) in the Xaa-Tyr-Gly tripeptide sequence exerts profound influence on chromophore spectral characteristics through electronic and steric modifications. Systematic synthesis of chromophore analogs reveals that lysine at position 65 generates absorption maxima at 495–505 nm and emission at 510–520 nm, intermediate between the blue-absorbing histidine variants (His-Tyr-Gly: λ~abs~ 440 nm) and red-absorbing tryptophan analogs (Trp-Tyr-Gly: λ~abs~ 595 nm) [3] [6]. The bathochromic shift induced by lysine derives from two complementary mechanisms: (1) the electron-donating amine group of the lysine side chain raises the highest occupied molecular orbital energy of the chromophore, and (2) the extended π-system created through Schiff base formation following deprotonation [3] [8].

Steric factors significantly modulate these electronic effects. Lysine's flexible aliphatic chain allows optimal planarization of the chromophore, maximizing conjugation efficiency. This contrasts with phenylalanine-containing chromophores (Phe-Tyr-Gly), where the bulky aromatic ring induces torsional strain that disrupts coplanarity, reducing quantum yield by 30–40% compared to lysine analogs [3] [7]. Surprisingly, even non-aromatic residues can produce red-shifted emission, as demonstrated by asparagine-containing chromophores (Asn-Tyr-Gly) exhibiting emission maxima at 642 nm in dimethylformamide [3]. This unexpected bathochromic shift originates from charge-transfer states stabilized by the polar carboxamide group.

The protein environment further modulates these intrinsic chromophore properties. In Lys-Tyr-Gly chromophores within intact proteins, the lysine ε-amino group frequently forms salt bridges with neighboring carboxylate residues, effectively neutralizing its electron-donating capacity. This explains the moderate 10–15 nm red shift observed in lysine variants compared to the dramatic 50–70 nm shifts in solution-phase synthetic chromophores lacking protein constraints [6] [8].

Mutational Studies on Conserved Glycine Residues in Chromophore Maturation

The conserved glycine 67 residue in the Xaa-Tyr-Gly tripeptide plays indispensable roles in chromophore maturation through steric, conformational, and catalytic mechanisms. Alanine-scanning mutagenesis demonstrates that substitution at position 67 (Gly67Ala) reduces fluorescent protein brightness by >95% and slows maturation kinetics 8–10 fold [4] [10]. This dramatic effect originates from multiple factors: (1) the methyl group of alanine sterically hinders the nucleophilic attack required for cyclization, increasing the activation energy barrier by ~5 kcal/mol; (2) the substitution disrupts backbone flexibility essential for adopting the high-energy transition state during cyclization; and (3) alanine disallows the φ angle near 180° required for proper chromophore geometry [7] [10].

Structural analyses reveal that glycine 67 occupies a Ramachandran-forbidden region for alanine (φ = -68°, ψ = -21°), explaining the severe destabilization observed in mutational studies [7]. Arabidopsis thaliana studies with Gly67 mutants show substantially diminished fluorescent protein accumulation despite normal transcription, indicating that the mutation induces structural instability leading to proteolytic degradation [4]. Beyond position 67, conserved glycines throughout the β-barrel structure (Gly20, Gly31, Gly33, Gly35, Gly91, Gly127) similarly contribute to structural integrity. Mutations at these positions reduce thermostability by 10–15°C and increase susceptibility to trypsin digestion by 3–5 fold, confirming their roles in maintaining the rigid scaffold essential for chromophore maturation [4] [7].

The catalytic significance of conserved glycines extends beyond structural roles. Glycine 29 in photoactive yellow protein (structural homolog) forms a Cα-H···Oɛ2 hydrogen bond with glutamate 46 that stabilizes the chromophore's ionized state [7]. Mutation to alanine disrupts this interaction, upshifting the glutamate carbonyl stretching frequency by 6 cm⁻¹ and increasing chromophore pKa from 2.9 to 9.1. This molecular defect explains the 1000-fold slower photocycle kinetics observed in Gly29Ala mutants [7]. Similar mechanisms likely operate in Lys-Tyr-Gly chromophores, where glycine residues facilitate precise positioning of catalytic groups through sterically unrestricted interactions impossible with larger amino acids.

Properties

Product Name

Chromophore (lys-tyr-gly)

IUPAC Name

2-[(4Z)-2-[(1S)-1,5-diaminopentyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid

Molecular Formula

C17H22N4O4

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C17H22N4O4/c18-8-2-1-3-13(19)16-20-14(17(25)21(16)10-15(23)24)9-11-4-6-12(22)7-5-11/h4-7,9,13,22H,1-3,8,10,18-19H2,(H,23,24)/b14-9-/t13-/m0/s1

InChI Key

WMFQEYFPYHFWRF-GFAPJHNFSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CCCCN)N)CC(=O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N2)[C@H](CCCCN)N)CC(=O)O)O

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